2-(1-Bromoethyl)pyridine
Overview
Description
2-(1-Bromoethyl)pyridine is an organic compound with the molecular formula C₇H₈BrN It is a derivative of pyridine, where a bromoethyl group is attached to the second position of the pyridine ring
Mechanism of Action
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gi absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.95, suggesting it may have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1-Bromoethyl)pyridine . For instance, its storage conditions are recommended to be under inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Bromoethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-ethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromoethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The ethyl group can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives such as 2-(1-Azidoethyl)pyridine or 2-(1-Thiocyanatoethyl)pyridine.
Oxidation: this compound N-oxide.
Reduction: 2-Ethylpyridine.
Scientific Research Applications
2-(1-Bromoethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the preparation of functionalized materials and polymers with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
2-(1-Chloroethyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-(1-Iodoethyl)pyridine: Similar structure but with an iodine atom instead of bromine.
2-(1-Fluoroethyl)pyridine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 2-(1-Bromoethyl)pyridine is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for selective transformations under mild conditions.
Properties
IUPAC Name |
2-(1-bromoethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNOPMZKPTBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572124 | |
Record name | 2-(1-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75504-01-7 | |
Record name | 2-(1-Bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.